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Welcome to the Quisinostat Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on improving

the tolerability of Quisinostat through intermittent dosing strategies. Here you will find

frequently asked questions, troubleshooting guides, detailed experimental protocols, and

supporting data to facilitate your research.

Frequently Asked Questions (FAQs)
Q1: What is Quisinostat and what is its mechanism of action?

Quisinostat (JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-

based inhibitor of histone deacetylase (HDAC).[1] As a pan-HDAC inhibitor, it targets both class

I and II HDAC enzymes.[2] By inhibiting HDACs, Quisinostat leads to an accumulation of

acetylated histones, which alters chromatin structure and modulates gene expression. This can

result in the induction of tumor suppressor genes, inhibition of tumor cell division, and

apoptosis (programmed cell death).[1]

Q2: Why is improving the tolerability of Quisinostat important?

Like other HDAC inhibitors, Quisinostat is associated with a range of adverse events. In a

phase I clinical trial, the most common treatment-emergent adverse events included fatigue,

nausea, decreased appetite, lethargy, and vomiting.[2][3] Dose-limiting toxicities (DLTs) were
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primarily cardiovascular, such as non-sustained ventricular tachycardia and ST/T-wave

abnormalities, as well as fatigue and abnormal liver function tests.[2][3] Improving the

tolerability of Quisinostat is crucial to enable patients to receive therapeutic doses for

extended periods, potentially enhancing its anti-tumor efficacy.

Q3: How does intermittent dosing improve the tolerability of Quisinostat?

A key phase I clinical study demonstrated that intermittent dosing schedules of Quisinostat
were better tolerated than continuous daily dosing.[2][3] The study explored several intermittent

schedules, including four days on/three days off, every Monday, Wednesday, and Friday

(MWF), and every Monday and Thursday. The recommended dose for phase II studies was

determined to be 12 mg on the MWF schedule, based on a favorable balance of tolerability,

pharmacokinetic predictions, and pharmacodynamic effects.[2][3] The breaks in drug

administration in intermittent schedules likely allow for physiological recovery from off-target

effects, thereby reducing the severity and incidence of adverse events.

Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse events are observed in our in vivo model,

even with an intermittent dosing schedule.

Possible Cause: The formulation of Quisinostat may not be optimal, leading to poor

solubility or stability.

Solution: For in vivo studies in mice, a recommended formulation is 10% hydroxy-propyl-β-

cyclodextrin and 25 mg/mL mannitol in sterile water for injection. The drug should be

formulated fresh before each administration.[1]

Possible Cause: The specific animal model may be more sensitive to Quisinostat.

Solution: Consider reducing the dose. A dose of 5 mg/kg for solid tumors and 2.5 mg/kg

for acute lymphoblastic leukemia (ALL) xenografts administered intraperitoneally has been

used in mice.[1] It may be necessary to perform a dose-escalation study in your specific

model to determine the maximum tolerated dose (MTD).

Possible Cause: Off-target effects of pan-HDAC inhibition.
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Solution: Monitor for known HDAC inhibitor-related toxicities, such as cardiovascular

effects and myelosuppression. Ensure appropriate supportive care is available for the

animals.

Issue 2: We are not observing the expected pharmacodynamic effects (e.g., increased histone

acetylation) with intermittent dosing.

Possible Cause: The timing of sample collection is not optimal to detect the peak

pharmacodynamic effect.

Solution: In a clinical study, pharmacodynamic effects were observed in peripheral blood

mononuclear cells, hair follicles, and skin and tumor biopsies.[2][3] For in vivo mouse

studies, a marked increase in acetylated histones H3 and H4 was observed 4 and 8 hours

after the first dose.[1] It is recommended to perform a time-course experiment to

determine the optimal time point for sample collection in your model.

Possible Cause: The dose is insufficient to induce a robust pharmacodynamic response.

Solution: While intermittent dosing improves tolerability, the dose must still be within a

therapeutic window. If toxicity is not a concern, a modest dose escalation may be

warranted.

Possible Cause: Issues with the assay for measuring histone acetylation.

Solution: Ensure that your protocol for histone extraction and detection (e.g., Western blot

or ELISA) is validated and includes appropriate positive and negative controls. Refer to

the detailed experimental protocols section below.

Quantitative Data
The following tables summarize key data from the phase I clinical trial of Quisinostat,
comparing different dosing schedules.

Table 1: Summary of Treatment-Emergent Adverse Events (Occurring in ≥10% of Patients)
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Adverse Event Continuous Dosing (n=20) Intermittent Dosing (n=72)

Fatigue 55% 43%

Nausea 45% 36%

Anorexia 35% 29%

Lethargy 30% 22%

Vomiting 25% 19%

Diarrhea 15% 21%

Thrombocytopenia 10% 15%

Dyspnea 10% 11%

Constipation 5% 14%

Cough 5% 13%

Data adapted from Jones et al., Clinical Cancer Research, 2013.

Table 2: Summary of Pharmacokinetic Parameters of Quisinostat at Steady State

Dosing
Schedule

Dose (mg)
Cmax (ng/mL)
(Median,
Range)

AUC0-last
(ng.h/mL)
(Median,
Range)

t½ (hours)
(Median,
Range)

Continuous 12 1.9 (0.7-7.8) 12.1 (2.9-31.4) 8.8 (2.4-11.7)

4 days on / 3

days off
12 1.7 (1.2-11.3) 15.1 (3.9-38.4) 4.5 (2.4-6.4)

Mon, Wed, Fri

(MWF)
12 1.9 (0.7-7.8) 12.1 (2.9-31.4) 8.8 (2.4-11.7)

Mon, Thurs 12 2.6 (0.7-3.3) 10.5 (2.8-15.0) Not Assessed

Data adapted from Jones et al., Clinical Cancer Research, 2013, and its supplementary data.
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Experimental Protocols
1. Pharmacodynamic Analysis of Histone H3 Acetylation in Hair Follicles by ELISA

This protocol is adapted for the analysis of histone acetylation in hair follicles, a surrogate

tissue for assessing the pharmacodynamic effects of Quisinostat.

Sample Collection: Pluck approximately 10-20 hairs with visible roots from the subject. Place

the hair follicles in a microcentrifuge tube and store at -80°C until analysis.

Histone Extraction:

Add 100 µL of ice-cold Cell Lysis Buffer (e.g., from a commercial ELISA kit) supplemented

with protease and phosphatase inhibitors to the tube containing the hair follicles.

Incubate on ice for 10 minutes, vortexing briefly every 2-3 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant containing the protein lysate to a new pre-chilled tube.

Determine the protein concentration using a standard protein assay (e.g., BCA).

ELISA Procedure:

Use a commercially available Acetylated-Histone H3 ELISA kit.

Follow the manufacturer's instructions for preparing reagents and standards.

Add 100 µL of the histone extract (diluted to an appropriate concentration in the provided

assay diluent) to the wells of the ELISA plate.

Incubate for 2.5 hours at room temperature or overnight at 4°C.

Wash the wells three times with 1X Wash Buffer.

Add 100 µL of the primary antibody (anti-Acetylated-Histone H3) to each well and incubate

for 1 hour at room temperature.
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Wash the wells three times with 1X Wash Buffer.

Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room

temperature.

Wash the wells five times with 1X Wash Buffer.

Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the

dark.

Add 50 µL of Stop Solution to each well.

Read the absorbance at 450 nm using a microplate reader.

Quantify the amount of acetylated histone H3 by comparing the sample absorbance to the

standard curve.

2. Immunohistochemical (IHC) Staining for Ki67 in Skin Punch Biopsies

This protocol describes the steps for staining Ki67, a marker of cell proliferation, in formalin-

fixed, paraffin-embedded (FFPE) skin punch biopsies.

Sample Preparation:

Fix the skin punch biopsy in 10% neutral buffered formalin for 24 hours.

Process the tissue through graded alcohols and xylene and embed in paraffin wax.

Cut 4-5 µm sections and mount on positively charged slides.

Deparaffinization and Rehydration:

Incubate slides in a 60°C oven for 1 hour.

Immerse slides in two changes of xylene for 5 minutes each.

Immerse slides in two changes of 100% ethanol for 3 minutes each.

Immerse slides in 95% ethanol for 3 minutes.
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Immerse slides in 70% ethanol for 3 minutes.

Rinse slides in distilled water.

Antigen Retrieval:

Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer, pH 6.0.

Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

Staining:

Rinse slides in Tris-buffered saline with 0.1% Tween-20 (TBST).

Circle the tissue section with a hydrophobic barrier pen.

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10

minutes.

Rinse with TBST.

Block non-specific antibody binding by incubating with a protein block (e.g., 5% normal

goat serum in TBST) for 30 minutes.

Incubate with the primary antibody against Ki67 (diluted in antibody diluent) overnight at

4°C in a humidified chamber.

Rinse with TBST (3 x 5 minutes).

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

Rinse with TBST (3 x 5 minutes).

Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

Rinse with TBST (3 x 5 minutes).
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Develop the signal with a DAB chromogen solution until the desired stain intensity is

reached.

Rinse with distilled water.

Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.

Rinse with water.

Dehydrate through graded alcohols and xylene.

Mount with a permanent mounting medium and coverslip.

Analysis:

Examine the slides under a light microscope. Ki67-positive cells will show brown nuclear

staining.

The Ki67 proliferation index can be calculated as the percentage of Ki67-positive tumor

cells among the total number of tumor cells counted.
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Caption: Quisinostat's mechanism of action leading to cell cycle arrest and apoptosis.
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Caption: Experimental workflow for comparing continuous vs. intermittent Quisinostat dosing.
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Caption: Rationale for improved tolerability with intermittent Quisinostat dosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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